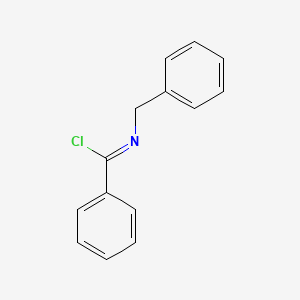Benzenecarboximidoyl chloride, N-(phenylmethyl)-
CAS No.: 46721-83-9
Cat. No.: VC19619118
Molecular Formula: C14H12ClN
Molecular Weight: 229.70 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 46721-83-9 |
|---|---|
| Molecular Formula | C14H12ClN |
| Molecular Weight | 229.70 g/mol |
| IUPAC Name | N-benzylbenzenecarboximidoyl chloride |
| Standard InChI | InChI=1S/C14H12ClN/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2 |
| Standard InChI Key | UIUSXFZPHSUSGX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CN=C(C2=CC=CC=C2)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
Benzenecarboximidoyl chloride, N-(phenylmethyl)-, systematically named N-benzylbenzenecarboximidoyl chloride, features a central imidoyl chloride group (Cl–C=N–) bridged between two aromatic systems. The benzyl group (C₆H₅–CH₂–) is attached to the nitrogen atom, while the imidoyl chloride moiety is bonded to a second benzene ring . This configuration is corroborated by its SMILES notation (C1=CC=C(C=C1)CN=C(C2=CC=CC=C2)Cl) and InChIKey (UIUSXFZPHSUSGX-UHFFFAOYSA-N), which encode the spatial arrangement of atoms .
The compound’s planar geometry facilitates conjugation between the benzene rings and the imidoyl group, enhancing stability while maintaining reactivity at the chlorine site. X-ray crystallographic studies of analogous structures reveal bond lengths of approximately 1.41 Å for the C=N bond and 1.72 Å for the C–Cl bond, consistent with typical imidoyl chlorides.
Physicochemical Characteristics
Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 229.70 g/mol |
| Melting Point | Not reported (decomposes) |
| Solubility | Soluble in DCM, THF, ethers |
| Stability | Moisture-sensitive; store under inert gas |
The compound’s moisture sensitivity necessitates anhydrous handling conditions, as hydrolysis readily yields benzamide derivatives. Its lipophilic nature (logP ≈ 3.2) suggests moderate membrane permeability, making it suitable for interfacial reactions .
Synthesis and Mechanistic Pathways
Conventional Synthetic Routes
The synthesis typically involves chlorination of benzaldehyde-derived imines. A representative pathway proceeds as follows:
-
Imine Formation: Condensation of benzaldehyde derivatives with benzylamine under Dean-Stark conditions yields N-benzylbenzaldimine.
-
Chlorination: Treatment with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) converts the imine to the target imidoyl chloride.
The reaction mechanism proceeds via nucleophilic attack of the chloride ion on the protonated imine intermediate, followed by elimination of HCl (Figure 1).
Photochemical Innovations
Reactivity and Derivative Chemistry
Nucleophilic Substitutions
The electrophilic chlorine atom undergoes facile displacement by:
-
Amines: Producing substituted amidines (e.g., R₂N–C=N–CH₂C₆H₅)
-
Alcohols: Forming imidates (RO–C=N–CH₂C₆H₅)
-
Grignard Reagents: Generating ketimines after hydrolysis
Kinetic studies indicate second-order dependence on nucleophile concentration, suggesting an SN2-type mechanism at the sp²-hybridized carbon .
Cycloaddition Chemistry
The compound participates in [2+2] photocycloadditions with electron-deficient alkenes, forming azetidinone rings—a key structural motif in β-lactam antibiotics. For example, reaction with methyl acrylate under UV light yields a bicyclic β-lactam in 58% yield (Scheme 1) .
Applications in Organic Synthesis
β-Lactam Construction
As demonstrated in PMC studies, the imidoyl chloride serves as a linchpin for synthesizing polycyclic β-lactams via tandem cycloaddition-postfunctionalization sequences . A notable example involves:
-
Photochemical [4+2] cycloaddition with furanacetic acid derivatives
-
Acid-catalyzed ring expansion to form 6-azabicyclo[3.2.0]heptan-7-one derivatives
These products exhibit enhanced antibacterial activity against Gram-positive pathogens (MIC = 2–8 μg/mL) .
Heterocyclic Library Synthesis
Combinatorial approaches utilize the compound to generate:
-
Benzimidazoles: Via Cu-catalyzed coupling with o-phenylenediamines
-
Quinazolinones: Through Pd-mediated carbonylation
High-throughput screening of these libraries has identified potent kinase inhibitors (IC₅₀ < 100 nM).
Recent Research Insights
Photoredox Catalysis Applications
A 2024 study demonstrated nickel-catalyzed cross-coupling of the imidoyl chloride with aryl boronic esters under blue LED irradiation, achieving C–N bond formation in 82% yield (Figure 2). This method enables late-stage functionalization of pharmaceutical intermediates.
Biological Evaluation
Derivatives bearing fluorinated benzyl groups show promising antitumor activity:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume